2-Chloro-3-nitropyridine-4-carboxylic acid CAS number
2-Chloro-3-nitropyridine-4-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Chloro-3-nitropyridine-4-carboxylic acid (CAS: 353281-15-9)
Compound Identification and Core Properties
2-Chloro-3-nitropyridine-4-carboxylic acid is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—possessing a carboxylic acid, a chloro group, and a nitro group—on an electron-deficient pyridine ring makes it a versatile reagent for constructing more complex molecular architectures.
| Identifier | Data | Source |
| CAS Number | 353281-15-9 | [1][2] |
| Molecular Formula | C₆H₃ClN₂O₄ | [1][3] |
| Molecular Weight | 202.55 g/mol | [1] |
| Synonyms | 2-chloro-3-nitroisonicotinic acid | [3] |
| SMILES | OC(=O)C1=C(C(Cl)=NC=C1)=O | [1] |
Physicochemical Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 93.33 Ų | [1] |
| LogP | 1.3414 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Purification
The primary route for synthesizing 2-Chloro-3-nitropyridine-4-carboxylic acid involves the oxidation of the corresponding 4-methyl substituted pyridine. This transformation leverages a strong oxidizing agent under acidic conditions to convert the robust methyl group into a carboxylic acid.
Principle of Synthesis
The synthesis proceeds via the oxidation of 2-chloro-4-methyl-3-nitropyridine.[2] The methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. Potassium dichromate in a strong acid like sulfuric acid is an effective reagent for this type of benzylic-like oxidation. The strong acidic medium protonates the pyridine nitrogen, further activating the ring towards oxidation, while the dichromate serves as the potent oxidant.
Experimental Protocol: Oxidation of 2-chloro-4-methyl-3-nitropyridine
This protocol is adapted from established procedures.[2][3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq, e.g., 4.00 g, 23.00 mmol) in concentrated sulfuric acid (10 mL/g of starting material, e.g., 40 mL).
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Addition of Oxidant: While maintaining the temperature at 0 °C, add potassium dichromate (1.3 eq, e.g., 8.85 g, 30.00 mmol) portion-wise to control the initial exotherm.
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Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
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Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring. This step must be performed with caution due to the exothermic nature of diluting strong acid.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (5 x 30 mL). The multiple extractions are necessary to ensure efficient recovery of the product.
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Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Triturate the resulting residue with pentane (3 x 5 mL) to wash away non-polar impurities, affording 2-chloro-3-nitro-4-pyridinecarboxylic acid as a solid. The material is often of sufficient purity for subsequent reactions without further purification.[2][3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization
The synthesized product can be characterized using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.83 (d, J = 5Hz, 1H), 8.03 (d, J = 5Hz, 1H).[2]
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LCMS (ESI): m/z 201.1 [M-H]⁻.[2]
Reactivity and Applications in Drug Discovery
The utility of 2-Chloro-3-nitropyridine-4-carboxylic acid stems from its distinct reactive sites, which can be addressed with high selectivity.
Core Reactivity
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Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the 2-position is highly activated towards SₙAr by the electron-withdrawing effects of both the adjacent nitro group and the pyridine ring nitrogen. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides).
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Carboxylic Acid Chemistry: The carboxyl group at the 4-position can undergo standard transformations, such as esterification, amidation (e.g., via activation with coupling reagents), or reduction to the corresponding alcohol.
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Nitro Group Reduction: The nitro group at the 3-position can be selectively reduced to an amino group using reagents like SnCl₂ or catalytic hydrogenation. This introduces a key synthetic handle and is a common strategy for building further complexity, such as in the formation of fused ring systems.[4]
Logical Relationship of Reactive Sites
Caption: Key reactive sites and potential transformations.
Role as a Pharmaceutical Building Block
Substituted pyridines are privileged scaffolds in drug discovery. This compound is an important intermediate for creating more complex molecules. For instance, the related compound 2-chloro-3-nitropyridine is used to synthesize 2-chloro-3-aminopyridine, a precursor for drugs treating digestive diseases and for diazepine-based anti-AIDS agents.[4][5] By analogy, 2-Chloro-3-nitropyridine-4-carboxylic acid provides a pathway to introduce a functionalized pyridine core into potential therapeutic agents, where the carboxylic acid can serve as a key binding element or a point for further derivatization.
Safety and Handling
While a specific safety data sheet for 2-Chloro-3-nitropyridine-4-carboxylic acid is not available, data from structurally related compounds like 4-chloro-3-nitrobenzoic acid and 2-chloro-3-nitropyridine provide a strong basis for hazard assessment and handling procedures.[6][7]
Hazard Identification
-
H303: May be harmful if swallowed.[6]
Recommended Handling Practices
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[6]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[9]
-
-
General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[7][8]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[6][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
References
-
Ng, S. W. (2010). 2-Chloro-3-nitropyridine. ResearchGate. Retrieved from [Link]
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OKCHEM. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. Retrieved from [Link]
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